(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
Description
(Z)-N-(6-Bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a benzo[d]thiazole-derived compound characterized by a unique combination of substituents: a bromine atom at position 6, a propargyl group (prop-2-yn-1-yl) at position 3, and a 3-phenylpropanamide moiety. The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene core is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c1-2-12-22-16-10-9-15(20)13-17(16)24-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h1,3-7,9-10,13H,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVADWJJXRDKRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with appropriate brominated precursors.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, where the benzo[d]thiazole derivative is reacted with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Phenylpropanamide Moiety: The final step involves the condensation of the intermediate with 3-phenylpropanoic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the benzo[d]thiazole core, resulting in debromination or hydrogenation products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to generate a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Debrominated or hydrogenated products.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy .
Medicine
In medicinal chemistry, the compound is being explored for its antibacterial properties. It has been found to exhibit activity against a range of bacterial strains, suggesting its potential as a new antibiotic .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. In cancer cells, it is believed to interfere with key signaling pathways that regulate cell growth and proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit enzymes critical for DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
The benzo[d]thiazol-2(3H)-ylidene scaffold is shared across several compounds (Table 1). Key differences lie in substituent patterns, which influence electronic, steric, and solubility properties:
Key Observations :
- Propargyl Group : The propargyl substituent at position 3 offers a terminal alkyne for click chemistry applications, contrasting with I8/I10’s rigid styryl or piperidinyl groups, which prioritize steric bulk for receptor binding .
- Amide vs. Cationic Moieties: The 3-phenylpropanamide group may improve solubility compared to the cationic quinolinium iodides in I8 and I10, which are typically less membrane-permeable .
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a synthetic compound that belongs to the benzothiazole class. Its unique structural features, including a bromine substituent and a propynyl group, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 399.31 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of bromine in the structure enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. A study indicated that similar compounds with benzothiazole scaffolds have shown activity against both bacterial and fungal strains, suggesting that this compound may also possess such properties .
Neuroactive Properties
The compound's structural characteristics may also confer neuroactive properties. Similar benzothiazole derivatives have been studied for their effects on neurotransmitter systems, particularly GABAergic pathways. These compounds can act as anxiolytics or sedatives by modulating GABA receptor activity, although direct evidence for this specific compound remains to be established .
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives against common pathogens, revealing that those with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts . This suggests a potential pathway for further exploration of this compound in antimicrobial applications.
- Cancer Cell Line Studies : In vitro studies on structurally similar compounds showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These findings indicate that this compound could be evaluated for similar anticancer activities .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The brominated benzothiazole moiety may interact with enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain any neuroactive effects observed.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
